molecular formula C8H12O B14409414 (1S,5R)-5-Ethenylcyclohex-2-en-1-ol CAS No. 81457-32-1

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol

Cat. No.: B14409414
CAS No.: 81457-32-1
M. Wt: 124.18 g/mol
InChI Key: KZVQCNDPDHJRDG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a cyclohexenone derivative, using chiral catalysts. For example, the reduction of 5-ethenylcyclohex-2-enone with a chiral borane reagent can yield the desired enantiomer with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts, such as palladium or rhodium, under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals, including potential drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-5-Ethenylcyclohex-2-en-1-ol: The enantiomer of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol, with similar chemical properties but different biological activities.

    5-Ethenylcyclohex-2-en-1-one: A related compound with a ketone group instead of a hydroxyl group.

    5-Ethenylcyclohexanol: A saturated analog with a hydroxyl group but no double bond in the ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent .

Properties

CAS No.

81457-32-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,5R)-5-ethenylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2-3,5,7-9H,1,4,6H2/t7-,8-/m1/s1

InChI Key

KZVQCNDPDHJRDG-HTQZYQBOSA-N

Isomeric SMILES

C=C[C@@H]1CC=C[C@H](C1)O

Canonical SMILES

C=CC1CC=CC(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.